Aceratioside
Description
Aceratioside (7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid-5-β-D-glucoside) is a naphthalene-derived glucoside isolated from the leaves of Acanthus megalaspenmmm, a plant native to Queensland, Australia . Its structure comprises a tetrahydronaphthalene core linked to a β-D-glucopyranosyl moiety via an ester bond at the C-5 position. The compound was characterized using NMR, IR, UV-Vis spectroscopy, and mass spectrometry, with key data including optical rotation ([α]D) and distinct spectral correlations (e.g., HMBC) confirming its stereochemistry .
Properties
CAS No. |
133084-09-0 |
|---|---|
Molecular Formula |
C17H22O9 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H22O9/c18-6-12-13(20)14(21)15(22)17(26-12)25-11-5-9(19)4-8-3-7(16(23)24)1-2-10(8)11/h4-5,7,12-15,17-22H,1-3,6H2,(H,23,24)/t7-,12+,13+,14-,15+,17+/m0/s1 |
InChI Key |
LZKGKUKUSQNWFR-DTGGDYGMSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5-beta-D-glucoside aceratioside |
Origin of Product |
United States |
Comparison with Similar Compounds
Aceratioside Pentaacetate
Structural Modifications: this compound pentaacetate is a synthetic derivative where all five hydroxyl groups on the glucose moiety are acetylated.
Acteoside (Verbascoside)
This compound’s dopaminergic activity contrasts with Acteoside’s primary role in reducing oxidative stress, highlighting how divergent structures drive distinct mechanisms.
| Property | This compound | Acteoside |
|---|---|---|
| Core Structure | Naphthalene-glucoside | Caffeoyl-phenylethanoid |
| Key Bioactivity | Neurotransmitter modulation | Antioxidant, cytoprotective |
| Therapeutic Potential | Neurological disorders | Neurodegeneration, inflammation |
Mechanistic and Functional Insights
- Structural vs. Functional Similarity : Evidence suggests that structural analogs (e.g., this compound and its pentaacetate) may exhibit divergent bioactivities due to modifications in pharmacokinetics or target binding . For example, acetyl groups could sterically hinder interactions with dopamine receptors.
- Scaffold-Dependent Activity: Naphthalene derivatives like this compound target neurotransmitter systems, whereas phenylethanoids like Acteoside preferentially scavenge free radicals . This underscores the importance of core scaffold design in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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